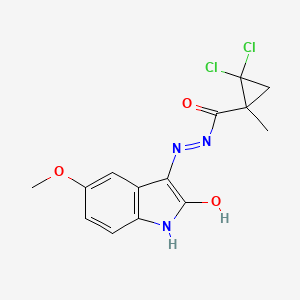![molecular formula C14H23Cl2NO4 B6056773 1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as 'Phenoxybenzamine hydrochloride,' is a medication used to treat high blood pressure and sweating associated with certain tumors. It is classified as an alpha-blocker drug that works by relaxing blood vessels and improving blood flow.
Wirkmechanismus
Phenoxybenzamine hydrochloride works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, resulting in their relaxation and increased blood flow. It also blocks the release of adrenaline and noradrenaline hormones, which further helps in reducing blood pressure. The drug has a long-lasting effect and is slowly metabolized by the liver.
Biochemical and Physiological Effects:
The use of Phenoxybenzamine hydrochloride has been associated with several biochemical and physiological effects. It has been shown to increase plasma renin activity, which is an enzyme that regulates blood pressure. It also increases the excretion of sodium and water, leading to a decrease in blood volume. The drug has been found to have a positive effect on lipid metabolism, reducing the levels of low-density lipoprotein (LDL) cholesterol and increasing the levels of high-density lipoprotein (HDL) cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
Phenoxybenzamine hydrochloride is widely used in laboratory experiments to study the effects of alpha-blockers on blood vessels and blood pressure regulation. It has been found to be a useful tool in investigating the mechanisms underlying hypertension and autonomic dysfunction. However, the drug has some limitations, such as its non-specificity for alpha-adrenergic receptors, which can lead to unwanted side effects. It can also cause orthostatic hypotension, a condition in which blood pressure drops upon standing up, leading to dizziness and fainting.
Zukünftige Richtungen
There are several future directions for the research on Phenoxybenzamine hydrochloride. One of the areas of interest is the development of more selective alpha-blockers that target specific subtypes of alpha-adrenergic receptors. This could lead to the development of more effective and safer drugs for the treatment of hypertension and autonomic dysfunction. Another area of research is the investigation of the potential use of Phenoxybenzamine hydrochloride in the treatment of other medical conditions, such as migraine headaches and urinary incontinence.
Conclusion:
Phenoxybenzamine hydrochloride is a medication with a long history of use in the treatment of hypertension and autonomic dysfunction. It works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, leading to their relaxation and increased blood flow. The drug has several biochemical and physiological effects, such as increasing plasma renin activity and improving lipid metabolism. While it has some limitations, it remains a useful tool in laboratory experiments investigating blood pressure regulation and autonomic dysfunction. Further research is needed to explore its potential use in the treatment of other medical conditions and to develop more selective alpha-blockers.
Synthesemethoden
Phenoxybenzamine hydrochloride is synthesized by the reaction of 4-chlorobenzyl chloride with N,N-bis(2-hydroxyethyl)amine in the presence of a base, followed by acidification with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Phenoxybenzamine hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pheochromocytoma, a rare tumor that secretes excessive amounts of adrenaline and noradrenaline hormones. It is also used to manage symptoms associated with autonomic dysfunction, such as Raynaud's phenomenon, which causes the blood vessels in the fingers and toes to narrow, leading to pain and numbness.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4.ClH/c15-13-3-1-12(2-4-13)10-20-11-14(19)9-16(5-7-17)6-8-18;/h1-4,14,17-19H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWTFGBOKNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CN(CCO)CCO)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
